3-Bromo-4-methoxyaniline 3-Bromo-4-methoxyaniline
Brand Name: Vulcanchem
CAS No.: 19056-41-8
VCID: VC21069108
InChI: InChI=1S/C7H8BrNO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3
SMILES: COC1=C(C=C(C=C1)N)Br
Molecular Formula: C7H8BrNO
Molecular Weight: 202.05 g/mol

3-Bromo-4-methoxyaniline

CAS No.: 19056-41-8

Cat. No.: VC21069108

Molecular Formula: C7H8BrNO

Molecular Weight: 202.05 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-4-methoxyaniline - 19056-41-8

Specification

CAS No. 19056-41-8
Molecular Formula C7H8BrNO
Molecular Weight 202.05 g/mol
IUPAC Name 3-bromo-4-methoxyaniline
Standard InChI InChI=1S/C7H8BrNO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3
Standard InChI Key NMUFTXMBONJQTC-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)N)Br
Canonical SMILES COC1=C(C=C(C=C1)N)Br

Introduction

Chemical Structure and Properties

3-Bromo-4-methoxyaniline is an organic compound derived from aniline with a bromine atom at the third position and a methoxy group at the fourth position of the benzene ring. This substitution pattern contributes to its distinctive reactivity profile and applications in chemical synthesis.

Molecular Identity

The compound possesses several identifiers that uniquely define it within chemical databases and literature. These identifiers are essential for researchers to accurately reference and obtain the compound for various research purposes.

Table 1: Chemical Identifiers of 3-Bromo-4-methoxyaniline

ParameterValue
IUPAC Name3-bromo-4-methoxyaniline
CAS Registry Number19056-41-8
Molecular FormulaC₇H₈BrNO
Molecular Weight202.05 g/mol
InChIInChI=1S/C7H8BrNO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3
InChI KeyNMUFTXMBONJQTC-UHFFFAOYSA-N
Canonical SMILESCOC1=C(C=C(C=C1)N)Br

Physical and Chemical Properties

The physical state and chemical reactivity of 3-Bromo-4-methoxyaniline significantly influence its handling methods and applications in various chemical processes.

The compound appears as a yellow powdery solid with high purity (up to 99.9% in industrial preparations) . Its aromatic structure with both electron-donating (methoxy and amino) and electron-withdrawing (bromine) groups creates a molecule with diverse reactivity patterns. The amino group serves as a nucleophilic center, while the bromine atom provides an electrophilic site for various coupling reactions.

Synthesis Methods

Several synthetic routes exist for producing 3-Bromo-4-methoxyaniline, with the most industrially viable method being a three-step process starting from p-fluoronitrobenzene or p-nitrochlorobenzene.

Industrial Synthesis Route

According to patent information, an efficient industrial method for synthesizing 3-Bromo-4-methoxyaniline consists of three sequential reactions: bromination, etherification, and nitro reduction .

Table 2: Industrial Synthesis Process Details

StepReactionStarting MaterialConditionsProductYield
1Brominationp-fluoronitrobenzeneAcetic acid as solvent, temperature: 15-60°C, bromine as brominating agent3-bromo-4-fluoronitrobenzeneHigh conversion
2Etherification3-bromo-4-fluoronitrobenzeneMethoxide nucleophilic substitution3-bromo-4-methoxynitrobenzeneHigh conversion
3Nitro Reduction3-bromo-4-methoxynitrobenzeneReducing agents (not specified in search results)3-Bromo-4-methoxyanilineHigh conversion

Alternative Synthesis Approach

An alternative synthesis route starts with p-nitrochlorobenzene as the initial raw material, following similar reaction steps of bromination, etherification, and nitro reduction . This approach may be preferable depending on raw material availability and cost considerations.

Chemical Reactivity

The presence of both electron-donating and electron-withdrawing groups on the benzene ring of 3-Bromo-4-methoxyaniline allows it to undergo various chemical transformations, making it a versatile building block in organic synthesis.

Types of Reactions

3-Bromo-4-methoxyaniline can participate in several types of chemical reactions, including:

Oxidation Reactions

The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction Reactions

The bromine substituent can be reduced under appropriate conditions. For example, the compound can be converted to 3-bromo-4-methoxycyclohexylamine using reducing agents like lithium aluminum hydride or hydrogen gas with a suitable catalyst.

Substitution Reactions

3-Bromo-4-methoxyaniline can participate in nucleophilic aromatic substitution reactions, where the bromine atom acts as a leaving group. This reactivity is particularly valuable in coupling reactions and the synthesis of more complex molecules.

Research and Industrial Applications

3-Bromo-4-methoxyaniline has found applications across multiple scientific disciplines due to its versatile chemical structure and reactivity profile.

Pharmaceutical Synthesis

The compound serves as an important intermediate in the synthesis of pharmaceutical agents with various biological activities. It is particularly valuable in creating:

  • Triazole analogs of combretastatin a-4, which exhibit cytotoxic activity and inhibit tubulin

  • Selective 5-HT1B receptor inverse agonists, which have potential applications in treating neurological disorders

  • Compounds with anticancer, antimicrobial, and anti-inflammatory properties

Industrial Applications

Beyond pharmaceutical synthesis, 3-Bromo-4-methoxyaniline finds applications in:

  • Production of dyes and pigments

  • Development of specialty chemicals

  • Manufacturing of agrochemicals

  • Creation of advanced materials with specific properties

Biological Activity

Research into the biological properties of 3-Bromo-4-methoxyaniline and its derivatives has revealed several potential therapeutic applications.

Anticancer Properties

Compounds synthesized using 3-Bromo-4-methoxyaniline, particularly triazole analogs of combretastatin a-4, have demonstrated significant anticancer activity through the following mechanisms:

  • Inhibition of tubulin polymerization, which disrupts microtubule dynamics

  • Induction of cell cycle arrest at the G2/M phase

  • Promotion of apoptotic cell death in cancer cell lines

Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including HeLa and MCF7 cells, at micromolar concentrations.

Target Interactions and Biochemical Pathways

The molecular structure of 3-Bromo-4-methoxyaniline allows derivatives synthesized from it to interact with specific biological targets:

  • Tubulin binding sites, resulting in disruption of microtubule dynamics

  • Kinase active sites, affecting cell signaling pathways

  • Selective 5-HT1B receptors, modulating serotonergic neurotransmission

These interactions can lead to changes in cell signaling, gene expression, and cellular metabolism, contributing to the observed biological effects.

Comparison with Similar Compounds

To fully understand the unique properties and applications of 3-Bromo-4-methoxyaniline, it is valuable to compare it with structurally related compounds.

Structural Analogs

Several compounds share structural similarities with 3-Bromo-4-methoxyaniline but differ in the positioning of functional groups or the nature of substituents.

Table 3: Comparison of 3-Bromo-4-methoxyaniline with Structural Analogs

CompoundStructural DifferenceKey Property DifferencesApplication Differences
4-Bromo-3-methoxyanilineReversed positions of bromo and methoxy groupsDifferent reactivity pattern in nucleophilic substitutionsMay exhibit different biological target selectivity
5-Bromo-4-methoxy-2-methylanilineAdditional methyl group at position 2Modified electronic properties and steric hindranceDifferent selectivity in pharmaceutical applications
5-Bromo-4-methoxy-2-nitroanilineNitro group at position 2 instead of amino groupSignificantly different electronic propertiesUsed in different synthetic pathways
4-Bromo-5-methoxybenzene-1,2-diamineAdditional amino group at position 2Enhanced nucleophilicityBroader range of coupling reactions possible

The specific substitution pattern in 3-Bromo-4-methoxyaniline confers unique chemical and physical properties that make it particularly valuable for certain applications in pharmaceutical synthesis and other fields.

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